An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-4-methylnicotinate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-4-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of Ethyl 2-chloro-4-methylnicotinate, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the anti-AIDS drug Nevirapine. This document compiles available data on its structural and physical characteristics, alongside standardized experimental protocols for their determination.
Physicochemical Properties
The fundamental physicochemical properties of Ethyl 2-chloro-4-methylnicotinate are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.
| Property | Value | Data Type |
| Molecular Formula | C₉H₁₀ClNO₂ | Experimental |
| Molar Mass | 199.63 g/mol | Calculated |
| Boiling Point | 274.7 ± 35.0 °C | Predicted[1] |
| Density | 1.25 ± 0.1 g/cm³ | Predicted[1] |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform | Inferred |
| pKa | -0.52 ± 0.10 | Predicted[1] |
Spectroscopic Data
Table 2.1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (methyl on ring) | 2.4 - 2.6 | Singlet |
| OCH₂CH₃ (ethyl ester) | 1.3 - 1.5 | Triplet |
| OCH₂CH₃ (ethyl ester) | 4.3 - 4.5 | Quartet |
| Aromatic Protons | 7.0 - 8.5 | Multiplet |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (methyl on ring) | 18 - 22 |
| OCH₂C H₃ (ethyl ester) | 13 - 15 |
| OC H₂CH₃ (ethyl ester) | 60 - 63 |
| Aromatic Carbons | 120 - 155 |
| C=O (ester carbonyl) | 164 - 168 |
| C-Cl (aromatic) | 145 - 150 |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of Ethyl 2-chloro-4-methylnicotinate. These are generalized protocols applicable to this class of organic compounds.
3.1. Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.
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Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.
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Procedure:
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A small, finely powdered sample of Ethyl 2-chloro-4-methylnicotinate is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rate of 10-20 °C per minute initially.
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A more gradual heating rate of 1-2 °C per minute is applied as the temperature approaches the expected melting point.
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The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
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3.2. Solubility Determination
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
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Apparatus: Test tubes, vortex mixer, analytical balance.
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Procedure:
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A known mass (e.g., 10 mg) of Ethyl 2-chloro-4-methylnicotinate is placed into a series of test tubes.
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A specific volume (e.g., 1 mL) of a selected solvent (e.g., methanol, ethanol, DMSO, chloroform) is added to each test tube.
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The mixtures are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
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The samples are allowed to stand, and visual inspection is used to determine if the solid has completely dissolved.
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If the compound dissolves, it is recorded as "soluble." If not, it is "insoluble" or "sparingly soluble" under these conditions. For quantitative solubility, incremental amounts of the solute are added to a known volume of solvent until saturation is reached.
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3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
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Apparatus: NMR spectrometer (e.g., 300 MHz or higher), 5 mm NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).
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Sample Preparation:
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Approximately 5-10 mg of Ethyl 2-chloro-4-methylnicotinate is dissolved in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
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The solution is then transferred to an NMR tube.
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¹H NMR Acquisition:
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The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
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A standard single-pulse experiment is typically used.
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Key acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged.
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¹³C NMR Acquisition:
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A proton-decoupled single-pulse experiment is commonly employed.
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A wider spectral width of about 240 ppm is used.
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Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
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Data Processing:
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The acquired Free Induction Decay (FID) is Fourier transformed.
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The resulting spectrum is phased and baseline corrected.
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Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
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Synthesis Workflow
Ethyl 2-chloro-4-methylnicotinate is a key intermediate in the synthesis of 2-chloro-3-amino-4-methylpyridine, a precursor for the non-nucleoside reverse transcriptase inhibitor, Nevirapine. A common synthetic route is outlined below.
Caption: Synthesis workflow for Ethyl 2-chloro-4-methylnicotinate and its subsequent conversion.
